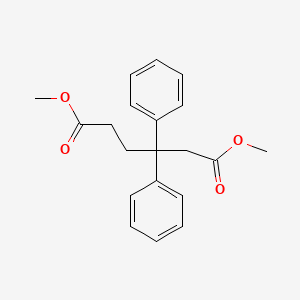
Dimethyl 3,3-diphenylhexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3,3-diphenylhexanedioate is an organic compound with the molecular formula C18H18O4 It is a derivative of hexanedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by methyl groups, and the central carbon atom is substituted with two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3,3-diphenylhexanedioate can be synthesized through the electroreduction of methyl cinnamate on a boron-doped diamond electrode. The reaction involves the coupling of methyl cinnamate to form the hydrodimer, which is then converted to this compound . The reaction conditions typically include the use of a boron-doped diamond electrode, a suitable solvent, and controlled electrochemical parameters to achieve high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions, using larger electrochemical cells, and ensuring the purity of the starting materials to achieve consistent and high-quality production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,3-diphenylhexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
Dimethyl 3,3-diphenylhexanedioate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activities, making it useful in drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 3,3-diphenylhexanedioate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which may interact with biological targets. The phenyl groups can participate in π-π interactions and other non-covalent interactions, influencing the compound’s behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3,4-diphenylhexanedioate: A similar compound with a different substitution pattern on the hexanedioate backbone.
Dimethyl 3,3-diphenylpentanedioate: A compound with a shorter carbon chain but similar phenyl substitutions.
Dimethyl 3,3-diphenylbutanedioate: Another related compound with an even shorter carbon chain.
Uniqueness
Dimethyl 3,3-diphenylhexanedioate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structure allows for various chemical modifications, making it a versatile compound in synthetic chemistry and research applications.
Properties
CAS No. |
819802-95-4 |
|---|---|
Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
dimethyl 3,3-diphenylhexanedioate |
InChI |
InChI=1S/C20H22O4/c1-23-18(21)13-14-20(15-19(22)24-2,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12H,13-15H2,1-2H3 |
InChI Key |
CLVVTIIPADYBSU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(CC(=O)OC)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one](/img/structure/B12527893.png)
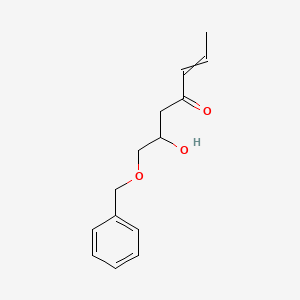
![3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine](/img/structure/B12527898.png)
![3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide](/img/structure/B12527900.png)
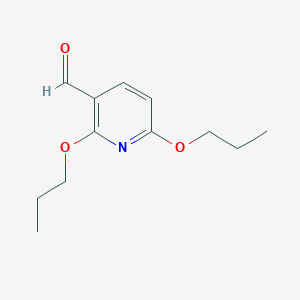
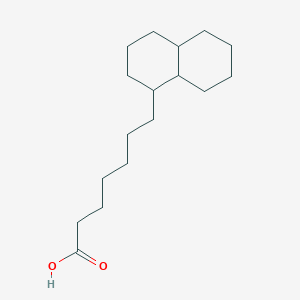
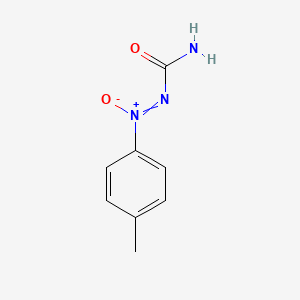
![2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one](/img/structure/B12527917.png)
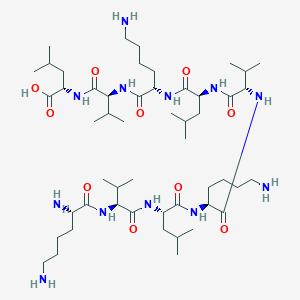
![L-Leucine, N,N'-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis-](/img/structure/B12527922.png)
![Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)-](/img/structure/B12527931.png)
![1-[Difluoro(2-iodocyclohexyl)methyl]-1H-benzimidazole](/img/structure/B12527935.png)
![[4-(Hydroxymethyl)-3-methoxyphenyl]acetonitrile](/img/structure/B12527958.png)
![L-Prolinamide, 2-cyclohexyl-N-[(1,1-dimethylethoxy)carbonyl]-L-histidyl-](/img/structure/B12527959.png)
